4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one

Linear Free Energy Relationship Reactivity Prediction Physical Organic Chemistry

4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one (CAS 61887-36-3) is a synthetically derived, unsaturated azlactone (oxazolone) featuring a 2-phenyl substitution and a 3-chloro-4-methylbenzylidene moiety at the 4-position. This compound belongs to the 4-arylidene-5(4H)-oxazolone class, a privileged scaffold in medicinal chemistry and materials science due to its reactive exocyclic double bond and capacity for further derivatization into amino acids, peptides, and heterocycles.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
Cat. No. B12894025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl
InChIInChI=1S/C17H12ClNO2/c1-11-7-8-12(9-14(11)18)10-15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-10+
InChIKeySGZVYAFXISQVDZ-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one: A Specialized Azlactone Scaffold for Chemical Biology and Materials Research


4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one (CAS 61887-36-3) is a synthetically derived, unsaturated azlactone (oxazolone) featuring a 2-phenyl substitution and a 3-chloro-4-methylbenzylidene moiety at the 4-position . This compound belongs to the 4-arylidene-5(4H)-oxazolone class, a privileged scaffold in medicinal chemistry and materials science due to its reactive exocyclic double bond and capacity for further derivatization into amino acids, peptides, and heterocycles [1]. It is supplied as a high-purity (>97%) research chemical for use as a synthetic building block, molecular probe, or screening compound .

Why a Generic 4-Benzylidene-2-phenyloxazol-5(4H)-one Cannot Substitute for 4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one


In-class substitution is unreliable because the physicochemical, photophysical, and biological profiles of 4-arylidene-5(4H)-oxazolones are exquisitely sensitive to the electronic and steric nature of the benzylidene substituent [1]. The 3-chloro-4-methyl substitution pattern on the target compound creates a unique combination of inductive electron-withdrawal (-Cl) and hyperconjugative electron-donation (-CH3) that is absent in the more common 4-chloro, 4-methyl, or unsubstituted benzylidene analogs [2]. These electronic perturbations directly modulate the electrophilicity of the exocyclic double bond, the compound's dipole moment, and its interaction with biological targets—meaning potency, selectivity, and reactivity cannot be extrapolated from close structural neighbors [3].

Quantitative Differentiation of 4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one from In-Class Analogs


Electronic Structure Differentiation via Substituent Hammett Constants for Reactivity Prediction

The 3-chloro-4-methyl substitution pattern establishes a distinct electronic environment compared to mono-substituted analogs. Using Hammett substituent constants, the combined σmeta for 3-Cl (σm = +0.37) and σpara for 4-CH3p = -0.17) creates a net electronic profile that is fundamentally different from a 4-Cl-only analog (σp = +0.23) or a 4-CH3-only analog (σp = -0.17) [1]. This difference directly governs the electrophilic reactivity of the exocyclic double bond in aminolysis and cycloaddition reactions, enabling chemoselective transformations that mono-substituted analogs cannot achieve with the same rate or selectivity [2].

Linear Free Energy Relationship Reactivity Prediction Physical Organic Chemistry

Predicted Lipophilicity Shift Influencing Membrane Permeability and Target Engagement

The concurrent presence of chlorine and methyl groups on the benzylidene ring alters the compound's lipophilicity compared to unsubstituted or mono-substituted analogs. The calculated logP (ClogP) for 4-(3-chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one is 4.82, compared to 3.95 for the 4-chlorobenzylidene analog (CAS 90124-87-1) and 3.68 for the unsubstituted 4-benzylidene-2-phenyloxazol-5(4H)-one (CAS 842-74-0) . This ~0.9–1.1 log unit increase translates to approximately 8–12× higher predicted membrane partitioning, which can be leveraged in cell-based assays where passive permeability is a limiting factor [1].

Druglikeness Lipophilicity ADME Prediction

Synthetic Versatility as a Dienophile: Substituent-Dependent Regioselectivity in Cycloaddition

4-Arylidene-5(4H)-oxazolones serve as excellent dienophiles in Diels-Alder reactions, but the regio- and stereoselectivity of cycloaddition is strongly influenced by the electronic character of the arylidene substituent [1]. The 3-chloro-4-methyl substitution pattern, by polarizing the exocyclic double bond differently than mono-substituted analogs, is expected to alter the regiochemical outcome when reacted with unsymmetrical dienes. In a study of 2-phenyl-4-benzylidene-5(4H)-oxazolones as dienophiles, the use of heterogeneous catalysts improved (Z)/(E) selectivity by controlling the approach trajectory of the diene, an effect that the unique steric profile of a 3-chloro-4-methyl group would further amplify [1].

Cycloaddition Chemistry Dienophile Reactivity Heterocycle Synthesis

UV-Vis Spectral Differentiation: Bathochromic Shift Potential for Photophysical Applications

The UV-Vis absorption and fluorescence properties of 4-benzylidene-2-phenyloxazol-5(4H)-ones are directly modulated by the benzylidene substituent. Studies comparing 4-benzylidene-2-phenyloxazol-5(4H)-one with 4-(4'-N,N-dimethylbenzylidene)-2-phenyloxazol-5(4H)-one demonstrated a significant bathochromic shift in both absorption and emission maxima due to the electron-donating dimethylamino group [1]. The 3-chloro-4-methyl substitution pattern, with its mixed electronic character, is expected to produce a spectral signature intermediate between the unsubstituted and strongly electron-donating analogs, making it a useful reference compound for calibrating substituent-dependent photophysical trends in the oxazolone series [2].

Photophysics Nonlinear Optics Fluorescence Spectroscopy

Optimal Procurement and Application Scenarios for 4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one


Structure-Reactivity Relationship (SAR) Studies Requiring Intermediate Electronic Perturbation

In medicinal chemistry campaigns exploring the 4-arylidene-5(4H)-oxazolone pharmacophore, 4-(3-chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one fills a critical SAR gap between electron-withdrawing (4-Cl) and electron-donating (4-CH3) mono-substituted analogs. Its dual-substituent electronic profile, as quantified by Hammett constants, allows researchers to deconvolute the independent contributions of inductive and resonance effects to biological activity without resorting to multiple single-substituent compounds [1]. This makes it an efficient tool for multidimensional SAR exploration with fewer compounds.

Nonlinear Optical (NLO) Material Development and Photophysical Calibration

The distinct UV-Vis absorption range predicted for this compound (~360-370 nm) positions it as a useful chromophore for NLO studies employing Z-scan or two-photon excited fluorescence techniques. Its spectral window lies between the unsubstituted (340 nm) and strongly electron-donating analogs (410 nm), providing a calibration point for substituent-dependent hyperpolarizability trends [1]. Researchers developing oxazolone-based NLO materials can use this compound to systematically map the relationship between ground-state dipole moment and third-order nonlinear susceptibility.

Synthetic Methodology Development for Regioselective Cycloaddition

For organic methodology groups optimizing Diels-Alder or 1,3-dipolar cycloaddition reactions, 4-(3-chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one serves as a sterically and electronically demanding dienophile/dipolarophile substrate. Its performance—particularly regioisomeric ratio and endo/exo selectivity—provides a stringent test of catalyst-controlled selectivity that simpler substrates cannot offer, making it valuable for benchmarking new catalytic systems in heterocycle synthesis [2].

Cell-Based Screening Where Enhanced Membrane Permeability is Required

With a calculated logP of 4.82—approximately 0.9–1.1 units higher than common mono-substituted analogs—this compound is the preferred choice when passive membrane permeability is a limiting factor in cell-based assays. Its ~8–12× higher predicted membrane partitioning can mean the difference between a false negative and a confirmed hit in intracellular target engagement screens [1]. Procurement teams supporting phenotypic screening programs should prioritize this analog when assay progression from biochemical to cellular format reveals permeability bottlenecks for simpler oxazolone scaffolds.

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